2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine
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Overview
Description
2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine is a heterocyclic compound with the molecular formula C14H21N3O3S and a molecular weight of 311.4 g/mol.
Preparation Methods
The synthesis of 2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine involves several steps. One common method includes the reaction of cyclohexylsulfonyl chloride with pyrrolidine to form 1-(cyclohexylsulfonyl)pyrrolidine. This intermediate is then reacted with pyrazine-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .
Chemical Reactions Analysis
2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Scientific Research Applications
2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity . Additionally, the pyrazine ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
2-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities, including enzyme inhibition and receptor binding.
Pyrazine derivatives: Compounds with the pyrazine ring are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.
Sulfonyl-containing compounds: These compounds are widely used in medicinal chemistry for their ability to interact with biological targets through strong sulfonyl group interactions.
The uniqueness of this compound lies in its combination of the cyclohexylsulfonyl group, pyrrolidine ring, and pyrazine ring, which together confer specific chemical and biological properties that are not found in other compounds.
Properties
IUPAC Name |
2-(1-cyclohexylsulfonylpyrrolidin-3-yl)oxypyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c18-21(19,13-4-2-1-3-5-13)17-9-6-12(11-17)20-14-10-15-7-8-16-14/h7-8,10,12-13H,1-6,9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGZVLCQXGDOBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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